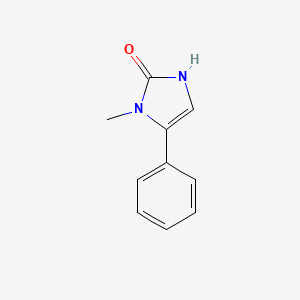

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQYIJSZNTVZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of amido-nitriles. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, have demonstrated significant antimicrobial properties. A study highlighted that imidazole compounds can inhibit the growth of various bacteria, including Helicobacter pylori, which is known for causing gastric ulcers. The compound's structure allows it to interact effectively with bacterial enzymes, leading to growth inhibition .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | H. pylori | 30 |

| 5-nitroimidazole derivative | E. coli | 28 |

| Hybrid compound | S. aureus | 32 |

Anticancer Potential

Research has shown that imidazole derivatives possess anticancer properties. For instance, studies have evaluated the cytotoxic effects of various imidazole compounds against different cancer cell lines using the MTT assay. In one study, the compound exhibited promising results against rat glioma (C6) and human liver cancer (HepG2) cells .

Table 2: Cytotoxic Effects of Imidazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | C6 | 20.5 ± 2.0 |

| This compound | HepG2 | 25.0 ± 3.0 |

| Cisplatin (control) | C6 | 15.0 ± 1.5 |

| Cisplatin (control) | HepG2 | 18.0 ± 1.8 |

Antihypertensive Activity

The antihypertensive effects of imidazole derivatives have also been investigated. Compounds similar to this compound have been synthesized and tested for their ability to lower blood pressure in experimental models . The mechanism often involves vasorelaxation and modulation of vascular smooth muscle tone.

Table 3: Antihypertensive Effects of Imidazole Derivatives

| Compound | Test Method | EC50 (µM) |

|---|---|---|

| This compound | Tail-cuff method in SHR rats | 50 ± 5 |

| Reference Drug (Pimobendan) | Tail-cuff method in SHR rats | 4.67 ± 0.83 |

Anti-inflammatory Properties

Imidazole derivatives have been explored for their anti-inflammatory potential as well. Certain studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of imidazole derivatives for various biological activities:

- Antimicrobial Study : A recent study synthesized several imidazole derivatives and tested them against clinical strains of H. pylori. Results indicated that certain modifications on the imidazole ring enhanced antibacterial activity significantly .

- Anticancer Evaluation : Research conducted by Yurttas et al. demonstrated that specific substitutions on the imidazole ring could lead to increased cytotoxicity against cancer cell lines such as C6 and HepG2 .

- Antihypertensive Assessment : Investigations into the antihypertensive effects of imidazole derivatives showed promising results in lowering blood pressure in animal models, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Potential

1-(4-Chlorophenyl)-5-Methyl-2,3-Dihydro-1H-Imidazol-2-One

- Molecular Formula : C₁₀H₉ClN₂O; Molecular Weight : 208.64 g/mol .

- This derivative is marketed as a "versatile small molecule scaffold" for medicinal chemistry .

3-(2-Amino-1-Methyl-4-Oxo-4,5-Dihydro-1H-Imidazol-5-Yl)-3-Hydroxy-1-Phenyl-Indolin-2-One

- This hybrid structure combines an imidazolone core with an indolinone moiety and hydroxyl/amino functional groups .

- The additional hydrogen-bonding sites (NH₂ and OH groups) may improve solubility and antitumor activity, though synthetic complexity increases compared to the simpler target compound .

4-(4-Arylidene-5-Oxo-2-Phenyl-4,5-Dihydro-1H-Imidazol-1-Yl) Derivatives

- These analogs incorporate arylidene groups (e.g., benzylidene) at the 4-position, synthesized via condensation reactions .

- The extended conjugation from arylidene substituents enhances UV absorption properties, useful for spectroscopic characterization, but may reduce metabolic stability compared to the target compound’s compact structure .

5-Ethyl-1-(4-Methylphenyl)-4-[1-(Phenylsulfonyl)Ethyl]-1,3-Dihydro-2H-Imidazol-2-One

Pharmacological and Antimicrobial Activity

- 4-(4-Methoxyphenyl)-2,3-Dihydro-1H-Imidazol-2-One (CAS: 6794-72-5) exhibits a methoxy group on the phenyl ring, which may enhance antimicrobial activity due to increased lipophilicity .

- In contrast, the target compound’s methyl and phenyl substituents balance lipophilicity and synthetic feasibility, making it a preferred intermediate for further derivatization .

Data Table: Key Properties of 1-Methyl-5-Phenyl-2,3-Dihydro-1H-Imidazol-2-One and Analogs

Biological Activity

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS Number: 59167-84-9) is a compound belonging to the imidazole family, known for its diverse biological activities. This article focuses on its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by data tables and case studies.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- Structure : The compound features a dihydro-imidazole ring with a methyl and phenyl substituent, contributing to its biological properties.

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various nitroimidazole hybrids, including derivatives of this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds demonstrated effective inhibition against Staphylococcus aureus and Helicobacter pylori .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 27 |

| Nitroimidazole Hybrid | H. pylori | 32 |

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reported that certain imidazole derivatives exhibited notable cytotoxicity with IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SISO (Cervical) | 3.77 |

| Another Derivative | RT-112 (Bladder) | 2.38 |

The antitumor activity of imidazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, treatment with specific concentrations of these compounds led to an increase in early apoptotic cells, indicating their potential as therapeutic agents .

Case Studies

A notable study explored the effects of various substituted imidazoles on tumor cell growth. The incorporation of electron-withdrawing groups at specific positions significantly enhanced the cytotoxic activity of these compounds. This structure–activity relationship is critical for the design of more effective anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

A base-promoted cyclization of amidines and ketones under transition-metal-free conditions is a robust method for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. Key parameters include solvent choice (e.g., DMF or ethanol), base strength (e.g., KOH or NaH), and reaction temperature (80–120°C). Optimizing stoichiometry of reactants and avoiding metal catalysts can improve yields (≥75%) and reduce purification complexity . For functionalized derivatives, tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions enable coupling of aromatic carbonyls with imidazole precursors, though steric effects may require tailored solvent systems (e.g., THF or acetonitrile) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and stereochemistry. For example, a related imidazolone derivative showed a mean C–C bond length of 1.49 Å and dihedral angles confirming non-planar geometry .

- Spectroscopy : (δ 2.35 ppm for N–CH, δ 7.2–7.8 ppm for aromatic protons) and (δ 165–170 ppm for carbonyl) are essential. IR confirms C=O stretches (~1700 cm) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications in derivatives?

Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like –NO or halogens) or modify the imidazolone core (e.g., spiro-fused systems). Assess antibacterial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition (e.g., COX-2). Computational docking (AutoDock Vina) predicts binding modes; for example, a trifluoromethyl-substituted analog showed enhanced hydrophobic interactions in docking simulations .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for imidazolone derivatives?

Discrepancies in NMR shifts or IR stretches often arise from solvent polarity, concentration, or tautomerism. For example, keto-enol tautomerism in DMSO-d vs. CDCl alters proton environments. Validate assignments via 2D NMR (HSQC, HMBC) and compare with computational predictions (e.g., Gaussian DFT). Cross-reference crystallographic data to confirm dominant tautomers .

Advanced: What computational strategies predict the pharmacokinetic or toxicological profiles of novel derivatives?

- ADMET prediction : Use SwissADME or admetSAR to estimate solubility (LogP <3), permeability (Caco-2 model), and cytochrome P450 interactions.

- Toxicity : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups).

- Docking : Molecular dynamics simulations (AMBER) assess target binding stability, as demonstrated for benzimidazole-carboline hybrids .

Basic: What solvent systems are optimal for recrystallization, and how do they impact crystal quality?

Ethanol/water (7:3) or ethyl acetate/hexane mixtures yield high-purity crystals with low defects. Slow evaporation at 4°C promotes monoclinic crystal formation (space group P2/c), critical for reliable diffraction data .

Advanced: How can reaction byproducts be identified and minimized during synthesis?

Byproducts like dimerized imidazolones or oxidized intermediates form via over-alkylation or air exposure. LC-MS (ESI+) detects masses corresponding to [M+H] peaks. Suppress byproducts using inert atmospheres (N) or reducing agents (NaSO) .

Advanced: What mechanistic insights explain regioselectivity in substituent addition to the imidazolone core?

Density functional theory (DFT) calculations reveal that electron-rich phenyl rings direct electrophilic substitution to the para position. For example, base-promoted cyclizations favor 5-phenyl derivatives due to resonance stabilization of the transition state .

Basic: How do researchers validate the reproducibility of crystal structure data across different studies?

Compare unit cell parameters (a, b, c, α, β, γ) and R-factors (R <0.05 for high-resolution data). Use the Cambridge Structural Database (CSD) to cross-validate bond metrics (e.g., C=O bond length: 1.23 Å ±0.02) .

Advanced: What strategies address low yields in multi-step syntheses of functionalized derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.